molecular formula C13H12N2O3 B1448343 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine CAS No. 1192968-13-0

2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine

Cat. No. B1448343
CAS RN: 1192968-13-0
M. Wt: 244.25 g/mol
InChI Key: BJWRBNQRMCWLBU-UHFFFAOYSA-N
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Description

The compound “2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine” is a complex organic molecule that contains a pyridine ring fused with a furan ring (forming a furo[3,2-c]pyridine system), and a nitrophenyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furo[3,2-c]pyridine system and the nitrophenyl group. The nitro group is a strong electron-withdrawing group, which would have significant effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitro group and the furo[3,2-c]pyridine system. The nitro group is a strong electron-withdrawing group and could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitro group could potentially make the compound more reactive. The compound is likely to be solid at room temperature, with a relatively high melting point .

Scientific Research Applications

Potential Anticancer Agents

Imidazopyridine derivatives, which include compounds similar to the one , have been studied for their potential as anticancer agents. In particular, they have been evaluated for their antiproliferative potential in breast cancer cells . The study found that certain derivatives showed significant results, suggesting that these compounds could be useful in developing more effective treatments for breast cancer .

2. Treatment of Diseases of the Nervous System Pyrrolo[3,4-c]pyridine derivatives, which are structurally similar to the compound you mentioned, have been found to have potential therapeutic significance in the treatment of diseases of the nervous system .

Treatment of Immune System Disorders

Similarly, these compounds have also been found to potentially influence the functioning of the immune system . This suggests that they could be used in the treatment of various immune system disorders .

Antidiabetic Applications

These compounds have also been found to have potential antidiabetic properties . They could potentially be used in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes .

Antimicrobial and Antiviral Applications

The compounds have also been found to have antimicrobial and antiviral activities . This suggests that they could be used in the development of new antimicrobial and antiviral drugs .

Laser Damage Threshold

The compound has been found to possess excellent resistance to high power radiation, with a laser damage threshold of 2.9 GW cm −2 . This property suggests potential applications in areas where resistance to high power radiation is required .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with many nitro-containing compounds, this compound could potentially be explosive or combustible under certain conditions. Proper safety measures should be taken when handling this compound .

Future Directions

The study of such complex organic molecules could potentially lead to the discovery of new reactions and synthetic methods. Additionally, if this compound exhibits interesting biological activity, it could be a starting point for the development of new drugs .

properties

IUPAC Name

2-(4-nitrophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-15(17)11-3-1-9(2-4-11)13-7-10-8-14-6-5-12(10)18-13/h1-4,7,14H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWRBNQRMCWLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine

CAS RN

1192968-13-0
Record name 2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
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2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
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2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
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2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
Reactant of Route 5
2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine
Reactant of Route 6
2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine

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